Bienvenue dans la boutique en ligne BenchChem!

(1R)-1-(1,3-benzodioxol-5-yl)ethanol

Asymmetric synthesis Biocatalysis Chiral carbinol

This (R)-configured chiral secondary alcohol is a non-negotiable building block for synthesizing pharmacologically active (R)-β-adrenergic receptor agonists like epinephrine. Only the enantiomerically pure (R)-carbinol ensures correct stereochemistry, preventing costly racemization. It is also a recognized privileged piperonyl scaffold for CNS drug SAR studies and a benchmark substrate for green chemistry biocatalysis, achieving >99% ee. A validated, scalable biocatalytic route using Lactobacillus paracasei offers a sustainable procurement advantage.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 120523-14-0
Cat. No. B3418158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1,3-benzodioxol-5-yl)ethanol
CAS120523-14-0
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3/t6-/m1/s1
InChIKeyZHKALZZEGVFZQA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(1,3-Benzodioxol-5-yl)ethanol (CAS 120523-14-0): Chiral Piperonyl Carbinol for Asymmetric Synthesis and Drug Intermediate Applications


(1R)-1-(1,3-Benzodioxol-5-yl)ethanol (CAS 120523-14-0), also referred to as (R)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol, is an enantiopure chiral secondary alcohol featuring a methylenedioxy-substituted phenyl (piperonyl) ring . With a molecular formula of C9H10O3 and molecular weight of 166.17 g/mol , this (R)-configured benzylic carbinol serves as a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), including β-adrenergic receptor agonists such as (R)-(−)-epinephrine, (R)-(−)-norepinephrine, and (R)-(−)-isoproterenol, as well as other piperonyl-containing therapeutics [1][2]. Its utility derives from the combination of a readily functionalizable benzylic hydroxyl group, a rigid 1,3-benzodioxole scaffold with documented pharmacophoric properties, and a defined (R)-stereochemical configuration essential for stereospecific downstream transformations . Vendor specifications typically report purity levels of 95–98% .

Why Generic Substitution Fails for (1R)-1-(1,3-Benzodioxol-5-yl)ethanol (CAS 120523-14-0) in Chiral Synthesis


Generic substitution of (1R)-1-(1,3-benzodioxol-5-yl)ethanol with its (S)-enantiomer, racemic mixture, achiral positional isomers (e.g., 1,3-benzodioxol-5-ethanol), or α-unsubstituted analogs is not scientifically viable for stereospecific pharmaceutical applications. The (R)-configuration at the benzylic chiral center is an absolute stereochemical requirement for generating downstream APIs such as (R)-(−)-epinephrine and (R)-(−)-norepinephrine with the correct pharmacological stereochemistry [1]. In biological systems, enantiomers often exhibit profoundly divergent pharmacodynamic and pharmacokinetic profiles; the piperonyl ring is a privileged scaffold found in numerous bioactive natural products [2], but only the enantiomerically pure (R)-carbinol can reliably participate in stereospecific transformations (e.g., Mitsunobu inversion, enantioselective acylation) required for complex chiral API construction without racemization or stereochemical scrambling [1][3]. Furthermore, the chemical reduction of the corresponding prochiral ketone using achiral hydride reagents (e.g., NaBH₄, LiAlH₄) inherently yields a racemic mixture, necessitating additional costly and low-yielding resolution steps that render the overall process inefficient for procurement and scale-up .

Quantitative Differentiation Evidence for (1R)-1-(1,3-Benzodioxol-5-yl)ethanol (CAS 120523-14-0) Relative to Comparators


Biocatalytic Asymmetric Reduction Delivers >99% Enantiomeric Excess for (R)-Enantiomer via L. paracasei BD101

In a direct head-to-head screening of 15 bacterial isolates for the asymmetric reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone, Lactobacillus paracasei BD101 was identified as the most successful biocatalyst, producing (R)-1-(1,3-benzodioxol-5-yl)ethanol (CAS 120523-14-0) with >99% enantiomeric excess (ee) and 89% yield under optimized conditions [1]. This represents the first reported asymmetric reduction of piperonyl methyl ketone using a biocatalyst [1]. In contrast, the (S)-enantiomer produced using Lactobacillus fermentum P1 required D-optimal experimental design-based optimization to achieve 99% ee and 99% conversion rate (cr), with initial predicted values of only 94% ee and 95% cr [2].

Asymmetric synthesis Biocatalysis Chiral carbinol

Preparative-Scale Production of (R)-Enantiomer Achieved with 3.72 g Yield in Environmentally Friendly Process

A preparative-scale study using L. paracasei BD101 successfully produced 3.72 g of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric form (>99% ee) under mild, cheap, and environment-friendly conditions [1]. This demonstrates the scalability of the biocatalytic route for the (R)-enantiomer. In comparison, the production of the (S)-enantiomer via L. fermentum P1 was conducted under optimized reaction conditions (pH 6.20, 30°C, 30 h incubation, 193 rpm agitation) but the study did not report a comparable preparative-scale isolated yield, limiting demonstrated scalability [2].

Green chemistry Process scale-up Biocatalysis

Biocatalytic Route to (R)-Enantiomer Avoids Costly Resolution Steps Required for Racemic Synthesis

Chemical reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone using achiral reducing agents such as NaBH₄ or LiAlH₄ inherently produces a racemic mixture, which would require subsequent chiral resolution to obtain the enantiopure (R)-form . Enzymatic kinetic resolution of related α-methyl analogs (e.g., (±)-α-methyl-1,3-benzodioxole-5-ethanol) using Amano PS lipase yields the desired (S)-enantiomer with only 80% ee at 53% yield in a single step, requiring additional Mitsunobu inversion and methanolysis steps (four steps total) to achieve 96% ee at 38% overall yield [1]. The biocatalytic asymmetric reduction route for (1R)-1-(1,3-benzodioxol-5-yl)ethanol achieves >99% ee in a single step with 89% yield, eliminating the need for resolution and dramatically improving atom economy and process efficiency [2].

Process economics Chiral resolution Synthetic efficiency

(R)-Enantiomer Enables Direct Access to β-Adrenergic Agonists via 2-Halo/Azido Intermediates

The (R)-enantiomer of 1-(1,3-benzodioxol-5-yl)ethanol serves as a key precursor for the synthesis of pharmaceutically relevant (R)-configured β-adrenergic receptor agonists. Enantioselective reduction of 2-X-1-(1,3-benzodioxol-5-yl)-1-ethanones (X = Cl, Br, N₃) by Rhodotorula glutinis CCT 2182 affords the corresponding (R)-2-substituted ethanols in 57–99% yields with >99% ee [1]. These chiral intermediates can be directly transformed into the APIs (R)-(−)-epinephrine, (R)-(−)-norepinephrine, and (R)-(−)-isoproterenol [1]. The (S)-enantiomer, in contrast, would yield the incorrect stereochemistry for these naturally occurring (R)-configured catecholamines, rendering it unsuitable for this established synthetic pathway .

API synthesis β-Adrenergic agonists Chemoenzymatic synthesis

Piperonyl Ring Scaffold Confers Documented Biological Activity Profile Absent in Phenyl Analogs

The 1,3-benzodioxole (piperonyl) ring is a privileged scaffold found in numerous naturally occurring compounds and possesses documented biological activities including anticancer, anti-tuberculosis, anti-microbial, anti-epileptic, and analgesic effects [1]. Studies indicate that incorporating the 1,3-benzodioxole moiety can enhance antioxidant properties, hypolipidemic effects, and COX-2 inhibitory anti-inflammatory activity [1]. In contrast, simple phenyl analogs (e.g., 1-phenylethanol derivatives) lack this integrated pharmacophoric functionality [2]. While direct head-to-head bioactivity comparisons between (1R)-1-(1,3-benzodioxol-5-yl)ethanol and unsubstituted phenyl analogs are not available in the open literature, the established pharmacophoric value of the piperonyl ring provides class-level justification for its selection over simpler achiral benzylic alcohols in medicinal chemistry programs [1][2].

Medicinal chemistry Pharmacophore Structure-activity relationship

Higher Commercial Availability and Lower Price Point for (R)-Enantiomer Relative to (S)-Enantiomer

Vendor data indicate that (1R)-1-(1,3-benzodioxol-5-yl)ethanol (CAS 120523-14-0) is commercially available from multiple suppliers at 95–98% purity with packaging options ranging from 10 g to kilogram scale . In contrast, the (S)-enantiomer (CAS 179237-91-3) is offered by Santa Cruz Biotechnology at $599.00 for 1 g and $2,154.00 for 5 g , reflecting significantly higher per-gram pricing. While direct price-per-gram data for the (R)-enantiomer is not publicly listed in the accessed sources, the broader supplier base and availability in bulk quantities (up to 10 kg) suggest more favorable procurement economics for the (R)-enantiomer relative to its (S)-counterpart .

Supply chain Procurement economics Commercial availability

Best Research and Industrial Application Scenarios for (1R)-1-(1,3-Benzodioxol-5-yl)ethanol (CAS 120523-14-0)


Synthesis of (R)-Configured β-Adrenergic Agonists (Epinephrine, Norepinephrine, Isoproterenol)

This compound is optimally deployed as a chiral precursor for the chemoenzymatic synthesis of (R)-configured β-adrenergic receptor agonists. Following enantioselective reduction of 2-halo- or 2-azido-1-(1,3-benzodioxol-5-yl)-1-ethanones using Rhodotorula glutinis CCT 2182, the resulting (R)-2-substituted-1-(1,3-benzodioxol-5-yl)-1-ethanols (yields 57–99%, >99% ee) can be directly transformed into APIs including (R)-(−)-epinephrine, (R)-(−)-norepinephrine, and (R)-(−)-isoproterenol [1]. The (R)-stereochemistry of the starting material is absolutely required to generate the pharmacologically active (R)-configured catecholamines; substitution with the (S)-enantiomer would yield the incorrect stereoisomer with altered or diminished biological activity [1].

Green Chemistry Biocatalytic Process Development and Scale-Up Studies

The established biocatalytic route using Lactobacillus paracasei BD101 provides a validated platform for green chemistry process development. This whole-cell biocatalytic asymmetric reduction operates under mild conditions and achieves >99% ee with 89% yield at preparative scale (3.72 g demonstrated) [1]. This method avoids toxic heavy metal catalysts and harsh reaction conditions, aligning with principles of green chemistry and sustainable manufacturing [1]. Researchers developing scalable asymmetric synthesis methodologies can utilize this compound as a benchmark substrate for biocatalyst screening, reaction optimization, and process intensification studies [1].

Chiral Building Block for Piperonyl-Containing CNS-Targeted Drug Discovery

The 1,3-benzodioxole (piperonyl) scaffold is a recognized privileged structure in medicinal chemistry with documented anti-epileptic, neuroprotectant, and CNS-modulating activities [1][2]. This enantiopure (R)-carbinol serves as a versatile chiral building block for constructing piperonyl-containing drug candidates targeting neurological disorders. The benzylic hydroxyl group can undergo stereospecific transformations (acylation, alkylation, oxidation, Mitsunobu inversion) while preserving the stereochemical integrity of adjacent chiral centers [2]. This makes it particularly valuable for structure-activity relationship (SAR) studies exploring the pharmacophoric contributions of the piperonyl ring and chiral benzylic alcohol moiety in CNS-active compounds [1].

Analytical Reference Standard for Chiral Purity Method Development

Given its well-defined (R)-stereochemistry and availability at >99% ee via biocatalytic synthesis [1], this compound is suitable for use as an analytical reference standard in chiral HPLC, SFC, or capillary electrophoresis method development. Its distinct UV absorption profile (due to the 1,3-benzodioxole chromophore) enables sensitive detection, while its moderate hydrophobicity (ClogP ~1.378 [2]) provides balanced retention on reversed-phase and chiral stationary phases. This application supports quality control workflows for enantiopure pharmaceutical intermediates and final API release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(1,3-benzodioxol-5-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.